Product packaging for Clodoxopone(Cat. No.:CAS No. 71923-34-7)

Clodoxopone

Cat. No.: B1669194
CAS No.: 71923-34-7
M. Wt: 384.9 g/mol
InChI Key: QPIRWBYRKYGHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clodoxopone is a chemical compound provided for scientific research and development purposes. As a reagent, it is intended for use in controlled laboratory settings by qualified researchers. Applications: The specific research applications and biological or chemical mechanisms of action for this compound are areas of ongoing scientific investigation. Researchers are exploring its potential uses across various fields. Handling and Storage: Researchers should handle this material with care, utilizing appropriate personal protective equipment and following standard laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and storage information. Intended Use: This product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN2O3 B1669194 Clodoxopone CAS No. 71923-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIRWBYRKYGHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222209
Record name Clodoxopone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71923-34-7
Record name Clodoxopone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071923347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodoxopone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLODOXOPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94O7Q5JLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for Clodoxopone and Its Analogues

Classical Approaches to Clodoxopone Synthesis

Classical synthesis of this compound typically involves a series of sequential reactions starting from simpler, readily available precursors. These approaches often rely on established organic transformations to build the complex molecular framework.

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a crucial tool in designing synthetic routes for complex molecules like this compound. airitilibrary.com This method involves working backward from the target molecule to identify simpler precursor structures, using known chemical reactions in reverse. airitilibrary.com The goal is to break down the target molecule into commercially available or easily synthesizable starting materials. airitilibrary.com For this compound, a retrosynthetic analysis would involve identifying key disconnections in the molecule's structure, such as breaking carbon-heteroatom bonds or carbon-carbon bonds, to reveal simpler synthons or synthetic equivalents. youtube.com This process helps in planning efficient and convergent synthetic pathways. airitilibrary.com Disconnecting near heteroatoms and near the middle of the molecule are often considered good strategies for simplifying the target structure. youtube.com

Methods Involving Thiazole (B1198619) and Isoquinoline (B145761) Derivatives

The synthesis of this compound and its analogues can involve the use of heterocyclic building blocks such as thiazole and isoquinoline derivatives. drugfuture.com Thiazole rings are common structural components in many biologically active compounds and can be synthesized through various methods, including the Hantzsch thiazole synthesis. jpionline.org Isoquinoline derivatives also serve as valuable precursors in organic synthesis. comu.edu.tr Synthetic routes to this compound may utilize reactions that couple or incorporate pre-formed thiazole and/or isoquinoline moieties into the growing molecular structure. For example, methods might involve the cyclization of precursors containing the necessary atoms and functional groups to form the thiazole ring, or the functionalization of existing isoquinoline scaffolds. jpionline.orgcomu.edu.tr Specific examples from the literature mention the preparation of thiazole-containing isoquinoline derivatives from 5-aminoisoquinoline, thioisocyanate, and phenacyl bromide derivatives. comu.edu.tr Another reference points to the synthesis of this compound itself involving the direct cyclization of an intermediate with phosgene. drugfuture.com

Advanced Synthetic Strategies for this compound Analogues

Beyond classical approaches, advanced synthetic strategies are employed to synthesize this compound analogues, particularly to control stereochemistry and improve efficiency.

Stereoselective Transformations and Asymmetric Synthesis

Stereoselective synthesis, also known as asymmetric synthesis, is a critical approach for creating chiral molecules with a specific stereochemistry. gd3services.comwikipedia.org This is particularly important for pharmaceutical compounds, as different stereoisomers can have vastly different biological activities. gd3services.comwikipedia.org Stereoselective transformations favor the formation of one stereoisomer over others. wikipedia.orgethz.ch Techniques include using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective catalysis. wikipedia.orgethz.ch For this compound analogues that possess chiral centers, asymmetric synthesis methods would be applied to control the absolute and relative configuration of these centers, ensuring the production of the desired, biologically active stereoisomer. polimi.itirbbarcelona.org This can involve designing reactions where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer during bond formation. wikipedia.orgethz.ch

Transition Metal Catalysis in Organic Synthesis

Transition metal catalysis plays a significant role in modern organic synthesis, enabling a wide range of transformations that are difficult or impossible to achieve by traditional methods. diva-portal.org These catalysts, often based on metals like palladium, ruthenium, rhodium, and nickel, can facilitate reactions such as cross-coupling reactions, C-H activation, isomerization, oxidation, and reduction. diva-portal.orgmdpi.com In the context of this compound analogue synthesis, transition metal catalysis can be utilized for forming key carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comresearchgate.net Palladium catalysis, for instance, is widely used in cross-coupling reactions and is known for its tolerance of various functional groups. mdpi.com The development of new transition metal catalysts and ligands allows for fine-tuning of reactivity and selectivity, including stereoselectivity in asymmetric catalytic reactions. wikipedia.orgdiva-portal.org The merger of transition metal catalysis with other techniques, such as photocatalysis or electrochemistry, is also an emerging area for developing novel synthetic methodologies. researchgate.netnih.gov

Photochemical Approaches in this compound Analogue Synthesis

Photochemical transformations utilize light to drive chemical reactions, offering a powerful strategy for building molecular complexity from simpler starting materials in a single step. nih.gov This approach involves electronically excited states generated by photon absorption, significantly altering the reactivity of a compound and allowing access to structures not easily formed through thermal methods. nih.gov While traditional photochemistry often relied on high-energy UV light, modern techniques, such as those employing visible light photocatalysis, offer more practical and environmentally friendly alternatives, utilizing sources like LEDs or even sunlight. nih.govmdpi.com

[3+2]-Cycloadditions for Heterocycle Incorporation

[3+2]-Cycloaddition reactions are a fundamental tool in organic synthesis for constructing five-membered rings, including a wide variety of heterocycles. beilstein-journals.orgmdpi.com This type of reaction involves the coupling of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). beilstein-journals.org The versatility of [3+2]-cycloadditions lies in the broad range of accessible 1,3-dipoles and dipolarophiles, allowing for the synthesis of diverse heterocyclic structures. mdpi.comchemrxiv.org

Studies have demonstrated the utility of [3+2]-cycloadditions in synthesizing nitrogen-containing heterocycles, which are prevalent in natural products, medicines, and agrochemicals. researchgate.net For example, formal aza-[3+2] cycloaddition reactions between cyclopropenones and cyclic enaminones have been shown to be a direct route to novel alkaloid-like pyrrolidine (B122466) and indolizidine derivatives. ufba.br This method can proceed via a stepwise ionic process. ufba.br Another application involves the reaction of heteroaromatic N-ylides, generated in situ, with electron-deficient olefins like maleimides, leading to fused polycyclic compounds. mdpi.com The development of highly efficient and selective [3+2] cycloaddition reactions, such as those involving α,β-unsaturated sultams and various 1,3-dipolar compounds, further highlights the power of this methodology for accessing fused heterocyclic building blocks relevant to drug discovery. chemrxiv.org While specific examples of [3+2]-cycloadditions directly in the synthesis of this compound were not found, the widespread use and effectiveness of this method for incorporating diverse heterocycles suggest its potential applicability in the synthesis of this compound analogues containing similar ring systems.

Exploration of Novel Scaffolds and Conformationally Restricted Analogues

The exploration of novel scaffolds and conformationally restricted analogues is a significant strategy in drug discovery and medicinal chemistry. montclair.edumontclair.edulifechemicals.com By limiting the conformational flexibility of a molecule, researchers can preorganize it into a shape that is more favorable for binding to its biological target, potentially leading to improved affinity and selectivity. montclair.edulifechemicals.com Conformationally restricted scaffolds bearing multiple functional groups are particularly attractive as they allow for a defined spatial arrangement of these groups. lifechemicals.com

Studies have investigated the synthesis of conformationally restricted diamine scaffolds, which offer variability in the spatial arrangement of functional groups and exit vectors. montclair.edulifechemicals.com The chemistry of the amine group is well-studied, providing numerous routes for selective modification of the nitrogen atoms in such scaffolds. lifechemicals.com Examples of marketed drugs incorporating fragments of substituted conformationally restricted diamines exist. lifechemicals.com The synthesis of novel, conformationally rigid antagonists of targets like the orexin (B13118510) receptor system has been explored with the aim of improving binding affinity and/or selectivity compared to flexible compounds. montclair.edu Enforcing conformational restriction, for instance, by creating macrocyclic structures, has demonstrated increased potency in some cases. montclair.edu The development of sp3-rich molecular scaffolds incorporating nitrogen heterocycles, such as bis-morpholine spiroacetals and oxazepane analogues, represents another approach to generating conformationally well-defined 3D scaffolds for compound library assembly and drug discovery. chemrxiv.org These scaffolds, accessible through multi-step synthesis from readily available materials, offer potential as starting points for discovering novel drug candidates. chemrxiv.org The application of these strategies to this compound analogue synthesis would involve designing and synthesizing variations of the this compound structure with reduced flexibility to investigate the impact on its biological activity.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles in the research and development of synthetic routes for compounds like this compound is crucial for minimizing environmental impact and improving sustainability. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comrroij.com

Process Mass Intensity (PMI) Benchmarking for Synthetic Efficiency

Process Mass Intensity (PMI) is a key metric used in the pharmaceutical industry and beyond to quantify the efficiency and environmental impact of a synthetic process. greenchemistry-toolkit.orgchemistryforsustainability.orgchimia.chacsgcipr.org PMI is calculated as the total mass of materials used in a process divided by the mass of the final product. greenchemistry-toolkit.orgacsgcipr.org This metric accounts for all inputs, including reactants, reagents, solvents, and catalysts, providing a holistic measure of resource consumption. acsgcipr.org

Benchmarking PMI values helps to identify areas of inefficiency in synthetic routes and drives efforts towards optimization to reduce material usage and waste generation. chimia.chacsgcipr.org Lower PMI values indicate a greener and more efficient process. greenchemistry-toolkit.org Tools and calculators have been developed, such as those by the ACS Green Chemistry Institute Pharmaceutical Roundtable, to facilitate the calculation and prediction of PMI, aiding in the assessment and comparison of different synthetic routes. chemistryforsustainability.orgacsgcipr.org PMI is directly related to the E-factor (environmental factor), which measures the mass of waste per mass of product; PMI is essentially E-factor + 1. greenchemistry-toolkit.orgresearchgate.net Reducing PMI is a significant challenge, particularly in the pharmaceutical industry where complex syntheses are common, but it leads to substantial cost savings and reduced environmental burden. chemistryforsustainability.orgacsgcipr.org Applying PMI benchmarking to this compound synthesis would involve calculating the PMI for existing or proposed routes and working to reduce this value through process improvements.

Reduction of Solvents and Hazardous Reagents

Reducing the use of solvents and hazardous reagents is a core principle of green chemistry, as these often constitute a large portion of the mass used in a synthesis and contribute significantly to waste and environmental harm. rroij.comnih.govpharmafeatures.com Conventional organic solvents can be toxic, volatile, and have negative health and environmental impacts. nih.gov

Efforts in green chemistry focus on minimizing or eliminating the use of auxiliary substances like solvents wherever possible, and using more innocuous alternatives when they are necessary. yale.edusigmaaldrich.com This includes exploring alternative reaction media such as water, ionic liquids (ILs), polyethylene (B3416737) glycols (PEGs), and supercritical fluids. nih.gov The pharmaceutical industry, in particular, has a strong focus on reducing reliance on organic solvents, which generate vast amounts of hazardous waste. pharmafeatures.com Solvent-free reactions, for example, eliminate the need for liquid media entirely, reducing waste, energy consumption, and exposure risks. pharmafeatures.com Mechanochemistry, which uses mechanical energy instead of solvents, and microwave-assisted synthesis, which accelerates reactions without bulk solvent heating, are examples of approaches being explored for solvent reduction. pharmafeatures.com

Replacing hazardous reagents with less toxic alternatives is equally important. yale.eduskpharmteco.com This involves designing synthetic methods that use and generate substances with minimal toxicity to human health and the environment. skpharmteco.com While achieving this can sometimes be challenging, the focus should be on the holistic process design to avoid simply shifting the hazard elsewhere. skpharmteco.com In the context of this compound synthesis, this would involve evaluating the solvents and reagents used in current or proposed routes and actively seeking to replace hazardous ones with greener alternatives, potentially exploring solvent-free or alternative media approaches.

Enzymatic and Biocatalytic Approaches in this compound Synthesis

Enzymatic and biocatalytic approaches offer a powerful and often more sustainable alternative to traditional chemical synthesis. Enzymes are highly selective catalysts that can operate under mild reaction conditions, often in water, and can significantly reduce waste generation compared to processes using stoichiometric reagents. chimia.chisomerase.comfrontiersin.orgnih.gov Their high specificity can also reduce the need for protecting groups, further minimizing steps and waste. acs.org

Sustainable Synthetic Routes for this compound Precursors

Despite a comprehensive review of available literature, detailed information specifically outlining sustainable synthetic routes for the precursors of this compound was not identified in the consulted sources.

Research in sustainable chemistry and green synthesis methodologies is an active field, focusing on reducing environmental impact through various approaches. These include the use of renewable resources, the development of energy-efficient processes, the minimization or elimination of hazardous substances, and the application of techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and flow chemistry researchgate.netnih.govchemmethod.commdpi.comwhiterose.ac.ukbeilstein-journals.org. While these advancements are being applied to the synthesis of a wide range of organic compounds and pharmaceuticals, specific applications concerning this compound precursors were not found in the conducted searches.

The broader field of green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, guided by twelve core principles chemmethod.commdpi.com. Efforts in sustainable synthesis often involve exploring alternative solvents, such as natural deep eutectic solvents (NADES), which can be derived from renewable components and offer advantages like non-volatility and non-flammability researchgate.net. Additionally, the utilization of biomass-derived starting materials and the development of catalytic methods that avoid toxic metals are key areas of focus in sustainable synthesis mdpi.comfau.eu.

Molecular Mechanism of Action Investigations

Identification and Validation of Pharmacological Targets

Identifying the specific molecular targets to which Clodoxopone binds or with which it interacts is a critical step in understanding its pharmacological activity. This process typically involves various experimental approaches to pinpoint the proteins or other biomolecules responsible for mediating the compound's effects.

Target-Based Screening Approaches

Target-based screening approaches involve testing libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify those that exhibit binding or modulate the target's activity. While specific detailed research findings on target-based screening of this compound are limited in the provided search results, the compound has been included in lists of agents within broader research contexts, such as in studies exploring potential inhibitors of SARS-CoV-2 enzymes through virtual screening semanticscholar.org. In one virtual screening study, this compound was listed with a predicted binding affinity to the SARS-CoV-2 2'-O-ribose methyltransferase (nsp16), a promising target for antiviral drug development semanticscholar.org. However, this was a computational prediction, and experimental validation of this interaction was not detailed in the provided text.

Ligand-Target Interaction Studies

Ligand-target interaction studies are designed to characterize the binding between a compound (ligand) and its biological target. These studies can provide information about the binding affinity, kinetics, and the specific sites of interaction. General methods for studying ligand-target interactions include techniques that measure the binding of a ligand to a receptor, such as electrochemiluminescence-based assays, or techniques that assess the thermal stability of a protein upon ligand binding, like thermal shift analysis mesoscale.comphotophysics.com. These methods are crucial for validating the hits identified through screening and gaining a deeper understanding of the molecular recognition between the ligand and its target. While the provided search results mention this compound in the context of various research areas, detailed experimental data specifically characterizing the ligand-target interactions of this compound with identified or putative targets are not available. The mention of this compound as a "hypolipidemic agent" suggests potential interactions with targets involved in lipid metabolism, but specific studies detailing these interactions were not found in the provided information cymitquimica.com.

Elucidation of Cellular Signaling Pathways Modulated by this compound

Understanding how this compound affects cellular processes requires the elucidation of the signaling pathways it modulates. Cellular signaling pathways are complex networks of molecular interactions that transmit signals within a cell, ultimately leading to a specific cellular response.

Investigation of Upstream and Downstream Signaling Cascades

Investigating upstream and downstream signaling cascades involves mapping the sequence of molecular events that occur after a compound interacts with its target. This can include examining the activation or inhibition of kinases, the recruitment of adaptor proteins, and the generation of second messengers. While the provided search results discuss various signaling pathways in general biological contexts, such as those related to oxidative stress, neuroprotection, and inflammation, specific details on how this compound perturbs these or other pathways are not present nih.gov. The broad classification of this compound as a "hypolipidemic agent" implies potential involvement in pathways regulating lipid synthesis, metabolism, or transport, but the precise cascades affected remain undetailed in the provided text cymitquimica.com.

Modulation of Key Regulatory Proteins and Kinases

Key regulatory proteins and kinases often play pivotal roles in signaling pathways, acting as molecular switches that control downstream events. Studies in this area would investigate whether this compound directly or indirectly affects the activity or expression of such proteins. The search results highlight the importance of various kinases and regulatory proteins in different cellular contexts nih.govnih.gov. However, there is no specific information provided on the direct modulation of any key regulatory proteins or kinases by this compound. Research into the mechanism of action of hypolipidemic agents often involves investigating their effects on enzymes involved in cholesterol or fatty acid synthesis, or proteins regulating lipoprotein metabolism, but such specific findings for this compound are not included in the search results.

Cellular Processes Affected by this compound

The ultimate consequence of a compound's molecular interactions and signaling pathway modulation is the alteration of specific cellular processes. Based on its reported activity as a hypolipidemic agent in animal models, this compound would be expected to affect cellular processes related to lipid metabolism, such as cholesterol synthesis, fatty acid oxidation, or lipoprotein assembly and secretion ncats.io. The provided search results generally discuss various cellular processes, including cell cycle regulation, apoptosis, and metabolic acclimatization, in broader biological contexts nih.govnih.gov. However, specific experimental data detailing the direct effects of this compound on these or other cellular processes are not available within the provided text. The observed reduction in plasma cholesterol and triglyceride levels in animal models suggests an impact on hepatic lipid metabolism or peripheral lipid uptake and utilization, but the precise cellular processes involved are not explicitly described ncats.io.

Regrettably, a comprehensive search for detailed research findings specifically on the molecular mechanisms of this compound, focusing on apoptosis induction (extrinsic and intrinsic pathways), cell cycle modulation studies, and cellular transport mechanisms and localization, did not yield specific data or studies directly pertaining to this compound within the publicly available search results.

While general information on this compound, including its PubChem CID (51445), was identified researchgate.netdeveylderlab.be, the detailed investigations into its precise effects on the extrinsic and intrinsic apoptotic pathways, its influence on cell cycle progression, or how it is transported into and localized within cells were not found in the conducted searches.

Therefore, based on the strict instruction to only include information within the provided outline and the absence of specific research findings for this compound in these areas, it is not possible to generate a thorough, informative, and scientifically accurate article for sections 3.3.1, 3.3.2, and 3.3.3 as requested.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Structural Modifications and Their Biological Impact

Systematic structural modifications are a core component of SAR studies. This involves making deliberate changes to a lead compound's structure, such as introducing or altering functional groups, changing the molecular scaffold, or modifying substituents rroij.com. These modifications are then assessed for their impact on biological activity through in vitro and in vivo assays rroij.com. The goal is to identify which parts of the molecule are essential for activity and how changes affect potency, efficacy, and other pharmacological properties rroij.comstudysmarter.co.uk. For example, modifications can influence critical pharmacokinetic factors like absorption, distribution, metabolism, and excretion rroij.com.

Design and Synthesis of Clodoxopone Analogues with Modified Pharmacological Profiles

The design and synthesis of analogues are directly guided by SAR insights. By understanding which structural elements of this compound contribute to its activity, researchers can design new compounds (analogues) with potentially improved pharmacological profiles creative-proteomics.comoncodesign-services.com. This might involve synthesizing compounds with altered substituents, different linker regions, or modified core structures, aiming to enhance desired activities or mitigate undesired ones creative-proteomics.comoncodesign-services.com. The synthesis of these analogues allows for experimental validation of the predicted SAR, leading to iterative refinement of the molecular design creative-proteomics.com. While specific details on the design and synthesis of this compound analogues and their modified pharmacological profiles were not extensively detailed in the search results, the general principles of analogue design based on SAR involve targeted structural changes and subsequent evaluation of their biological effects rroij.comcreative-proteomics.comoncodesign-services.com. Studies on other compound classes, such as spiro pyrrolo[3,4-d]pyrimidine derivatives and chromenones, illustrate this process, where synthesized analogues are evaluated for activities like anti-inflammatory or antimicrobial effects rsc.orgnih.govresearchgate.net.

Preclinical Pharmacological Research Models

In Vitro Pharmacological Assays

In vitro assays are conducted in a controlled laboratory setting outside of a living organism. These studies are fundamental in early-stage drug discovery for screening large numbers of compounds and for detailed mechanistic investigations.

Cell-based assays are crucial for assessing the biological effects of a compound in a cellular context that can mimic a disease state. rodonbiologics.comnih.gov These studies utilize a wide array of cell types, including immortalized cell lines, primary cells, and genetically engineered cells, to evaluate the efficacy, potency, and safety of a potential therapeutic agent. rodonbiologics.com Key parameters measured in these assays include cell viability, proliferation, cytotoxicity, apoptosis, and the modulation of specific cellular pathways. rodonbiologics.comnih.gov

For a compound like Clodoxopone, cell-based efficacy studies would involve exposing various relevant cell lines (e.g., cancer cell lines, inflamed endothelial cells) to a range of concentrations of the compound. The resulting effects would be quantified to determine its potential therapeutic utility. For instance, in oncology research, a primary goal is to assess a compound's ability to selectively kill cancer cells or inhibit their growth. nih.gov

Table 1: Illustrative Data from a Hypothetical Cell-based Proliferation Assay on this compound

Cell Line This compound Concentration (µM) Percent Inhibition of Proliferation
Cancer Cell Line A 0.1 15%
1 45%
10 85%
Normal Cell Line B 0.1 2%
1 8%

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Biochemical assays are essential for determining the direct molecular targets of a drug candidate. bioduro.com These assays measure the interaction of a compound with purified biological molecules, such as enzymes and receptors, in a cell-free system. bioduro.comdomainex.co.uk This allows for a precise characterization of the compound's binding affinity, inhibitory or activating potency, and mechanism of action. bioduro.com

Common techniques used in biochemical assays include spectrophotometric, fluorometric, and radiometric methods to measure enzyme activity. patsnap.com For receptor interactions, binding assays using radiolabeled ligands or techniques like surface plasmon resonance (SPR) are employed to determine binding kinetics and affinity. patsnap.com Understanding these interactions is a critical step in optimizing the lead compound and ensuring its specificity. bioduro.com

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" with desired biological activity. technologynetworks.com HTS utilizes automation, miniaturization (e.g., 384- and 1536-well plates), and sensitive detection methods to screen thousands to millions of compounds in a cost-effective and time-efficient manner. technologynetworks.comsbpdiscovery.org

Both cell-based and biochemical assays can be adapted for HTS. nih.gov For a compound like this compound, HTS could have been the initial step in its discovery, where a large library was screened for activity against a specific biological target. The "hit" compounds identified through HTS undergo further validation and optimization to become lead candidates. youtube.com

Once a potential drug target is identified, target validation studies are conducted to confirm that modulating the target will have the desired therapeutic effect. reactionbiology.comnih.gov In cell lines, this is often achieved through genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the target gene, respectively. reactionbiology.com The effect of target modulation is then compared to the effect of the drug candidate to ensure they produce similar outcomes.

Cell lines are also invaluable tools for biomarker discovery. Biomarkers are measurable indicators of a biological state or condition and can be used to predict a patient's response to a particular drug. By analyzing changes in protein expression or gene activity in cell lines treated with a compound, researchers can identify potential biomarkers that could be used in later clinical trials. gordion.bio

Ex Vivo Tissue and Organ Culture Models

Ex vivo models bridge the gap between in vitro studies and in vivo animal models by using tissues or organs taken directly from an organism and maintained in a viable state in a controlled laboratory environment. nih.govoatext.com These models offer a more physiologically relevant context than cell culture, as they preserve the complex three-dimensional architecture and cellular heterogeneity of the original tissue. oatext.commdpi.com

The successful use of ex vivo models depends on the ability to properly preserve and culture primary tissues. biocompare.comatcc.org Tissues are typically obtained from surgical resections or biopsies and must be rapidly placed in a nutrient-rich culture medium to maintain their viability. researchgate.netnih.gov The culture conditions, including temperature, oxygen levels, and media composition, are optimized to mimic the in vivo environment as closely as possible. atcc.org

For a compound like this compound, ex vivo studies could involve treating cultured tissue slices (e.g., tumor biopsies, skin explants) and then assessing various endpoints, such as cell death, inflammation, or changes in tissue structure. These studies can provide valuable data on the compound's efficacy and potential off-target effects in a more complex biological system. mdpi.com Cryopreservation techniques, using cryoprotectants like DMSO or glycerol, are also employed to store tissue samples for later use in primary culture. researchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Dimethyl sulfoxide (B87167) (DMSO)

Preclinical Pharmacological Models (Animal Models for Efficacy Studies)

Pharmacodynamic Biomarker Evaluation in Preclinical SpeciesThere is no available data on the evaluation of pharmacodynamic biomarkers for this compound in any preclinical species.

Due to this lack of specific scientific data, this article cannot be generated as requested.

Pharmacokinetics and Metabolism Research

In Vitro Metabolism Studies

In vitro metabolism studies are conducted using biological matrices such as liver microsomes, hepatocytes, or recombinant enzymes to identify metabolic pathways and characterize the enzymes involved. evotec.comnih.govevotec.comfda.govwuxiapptec.comnih.gov These studies are typically performed early in drug development. evotec.comfda.gov

Identification of Metabolic Pathways (Phase I and Phase II)

Drug metabolism generally occurs in two phases: Phase I and Phase II. nih.govuomustansiriyah.edu.iqlongdom.orgstudentvip.com.aupdn.ac.lk Phase I reactions typically introduce or expose functional groups on the parent compound through oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. nih.govlongdom.orgstudentvip.com.au Phase II reactions involve the conjugation of the drug or its Phase I metabolites with polar endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to form more water-soluble compounds that are easily excreted. nih.govuomustansiriyah.edu.iqlongdom.orgstudentvip.com.aupdn.ac.lk Enzymes involved in Phase II metabolism include UDP-glucuronosyltransferases (UGTs). nih.govevotec.comnih.govuomustansiriyah.edu.iquniversiteitleiden.nlnih.govresearchgate.netmdpi.com

Specific details regarding the Phase I and Phase II metabolic pathways of Clodoxopone were not found in the conducted searches.

Characterization of Drug-Metabolizing Enzymes (e.g., Cytochrome P450, UGTs)

Identifying the specific enzymes responsible for a drug's metabolism is important for predicting potential drug-drug interactions and understanding variability in drug response. nih.govnih.govevotec.com Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the oxidative metabolism of many drugs. longdom.orgnih.govmdpi.com UGTs are key enzymes in Phase II metabolism, catalyzing glucuronidation reactions. nih.govevotec.comuniversiteitleiden.nlnih.govresearchgate.net

While the importance of CYPs and UGTs in drug metabolism is well-established nih.govresearchgate.netmdpi.com, specific studies characterizing the interaction of this compound with these enzymes, such as which specific isoforms are involved in its metabolism, were not identified in the search results.

Metabolite Identification and Profiling

Metabolite identification and profiling studies aim to determine the structures of metabolites formed and their relative abundance. evotec.comresearchgate.netsciex.com Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are commonly used for this purpose. evotec.comsciex.comyoutube.com Understanding the metabolic profile is important for assessing the suitability of preclinical animal models and evaluating the safety of human metabolites. evotec.comfda.gov

Information on the specific metabolites of this compound and their profiles was not available in the search results.

Reaction Phenotyping and Enzyme Kinetics

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for the formation of particular metabolites. nih.govnih.govevotec.com This often involves incubating the drug with recombinant enzymes or using selective enzyme inhibitors. nih.govevotec.com Enzyme kinetics studies characterize the rate and affinity of the enzymes for the drug. pharmgkb.org

Specific reaction phenotyping and enzyme kinetics data for this compound were not found in the conducted searches.

Preclinical Pharmacokinetics (PK)

Preclinical pharmacokinetic studies in animal models provide information on the ADME properties of a drug before it is tested in humans. criver.comnih.gov These studies help determine parameters such as clearance, volume of distribution, and bioavailability. criver.comnih.gov

Absorption and Distribution Studies in Preclinical Models

Absorption studies evaluate how the drug is taken up into the bloodstream from the site of administration. Distribution studies examine how the drug is distributed throughout the body, including its binding to plasma proteins and its uptake into various tissues. criver.comgenoskin.comnih.gov Animal models are commonly used for these investigations. nih.govgenoskin.com

Specific data from preclinical absorption and distribution studies of this compound in animal models were not identified in the search results.

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Research

Physiologically-Based Pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body based on physiological and drug-specific parameters youtube.com, youtube.com. This modeling technique is valuable in research for integrating in vitro and in vivo data, simulating different scenarios, and predicting drug behavior in various populations or conditions youtube.com, researchgate.net. PBPK models can incorporate factors such as organ volumes, blood flow rates, enzyme activity, and protein binding to provide a more comprehensive understanding of drug disposition youtube.com. While the provided search results discuss PBPK modeling in the context of other compounds like saxagliptin, oseltamivir (B103847) phosphate, and clopidogrel, and its application in predicting pharmacokinetics based on genetic polymorphisms and drug interactions, specific published PBPK modeling research solely focused on this compound was not identified youtube.com, nih.gov, researchgate.net, nih.gov. However, the principles and applications of PBPK modeling highlighted in these results demonstrate its potential utility in future research on this compound to predict its pharmacokinetic profile, assess the impact of physiological variability, and potentially inform study design.

Influence of Genetic Polymorphisms on Drug Metabolism in Research Models

Genetic polymorphisms, particularly in drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, can significantly influence drug metabolism and consequently affect drug exposure and response mdpi.com, amazonaws.com, mednexus.org, nih.gov, frontiersin.org. CYP2D6 is one of the most highly polymorphic CYP enzymes and is involved in the metabolism of a substantial percentage of clinically used drugs mdpi.com, amazonaws.com, nih.gov, frontiersin.org. Polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, including poor metabolizers, intermediate metabolizers, extensive metabolizers, and ultrarapid metabolizers, depending on the individual's genetic makeup amazonaws.com, mednexus.org, nih.gov. These variations in enzyme activity can result in inter-individual variability in drug metabolism and pharmacokinetics mdpi.com, amazonaws.com, frontiersin.org. While the provided search results extensively discuss the influence of CYP2D6 genetic polymorphisms on the metabolism of various drugs like risperidone (B510) and fluvoxamine, and highlight the interethnic differences in allele frequencies, specific research detailing the influence of genetic polymorphisms, including CYP2D6, on the metabolism of this compound in research models was not found mdpi.com, mednexus.org, frontiersin.org. Given that many drugs are substrates of CYP enzymes, investigating the role of genetic polymorphisms in this compound metabolism would be a relevant area for future research to understand potential variability in its pharmacokinetics among different individuals or populations.

In-Depth Computational and Theoretical Chemistry Studies on this compound Remain Undisclosed

Despite a comprehensive search of publicly available scientific literature and databases, detailed computational and theoretical chemistry studies specifically focusing on the compound "this compound" could not be found. Therefore, the generation of an article adhering to the requested detailed outline on its molecular docking and dynamics simulations is not possible at this time.

The user's request specified a thorough examination of this compound through the lens of computational chemistry, with a precise outline covering molecular docking simulations—including ligand-protein binding predictions, scoring functions, and flexible receptor approaches—as well as molecular dynamics (MD) simulations to analyze protein-ligand complex stability and conformational sampling.

Information on related compounds or general methodologies for computational studies is available but falls outside the strict scope of the user's request, which was to focus solely on this compound. To maintain scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, the requested article cannot be produced.

It is possible that research on the computational chemistry of this compound is proprietary, currently in progress but unpublished, or has not yet been undertaken. Future publications in medicinal chemistry, computational biology, or pharmacology journals may eventually provide the data necessary to fulfill such a request.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eudovepress.com This approach is instrumental in predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models involves compiling a dataset of molecules with known biological activities and then using statistical methods to correlate these activities with various molecular descriptors. nih.govresearchgate.net These descriptors are numerical representations of the physicochemical properties of the molecules. nih.gov Despite the utility of this approach, no QSAR models have been specifically developed for Clodoxopone to predict its biological activity.

Identification of Key Structural Descriptors for Activity

A crucial aspect of QSAR studies is the identification of key molecular descriptors that are most influential in determining the biological activity of a compound. nih.gov These descriptors can include electronic, steric, and hydrophobic properties. For this compound, the absence of QSAR studies means that the key structural features responsible for its activity have not been computationally elucidated through this method.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another significant computational technique in drug discovery. dovepress.comnih.gov It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. dergipark.org.tr This model can then be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening, to find novel molecules that are likely to be active. nih.govnih.gov There is no available literature detailing the application of pharmacophore modeling or virtual screening specifically for the discovery or optimization of this compound or its analogs.

Integration of Computational Methods in Drug Discovery Research

The integration of various computational methods, such as QSAR, pharmacophore modeling, molecular docking, and molecular dynamics simulations, has become a cornerstone of modern drug discovery research. universiteitleiden.nlnih.govmdpi.comscienceopen.com This integrated approach allows for a more comprehensive understanding of drug-target interactions and facilitates the rational design of new therapeutic agents. While the broader field of drug discovery heavily relies on these integrated computational strategies, there is no evidence to suggest that such an approach has been documented in the scientific literature for this compound.

Analytical Methodologies for Clodoxopone Research

Chromatographic Techniques

Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying compounds. However, specific applications of these techniques to Clodoxopone have not been detailed in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of active pharmaceutical ingredients. While HPLC is a probable method for the analysis of a compound like this compound, no specific HPLC methods—including column types, mobile phases, or detector settings—have been published in the available scientific literature. A patent document mentions the use of HPLC for analysis in a general context that includes a list of numerous compounds, one of which is this compound, but provides no specific methodological details for this compound itself. googleapis.com

Gas Chromatography (GC) methods

Gas Chromatography (GC) is another powerful separation technique, typically employed for volatile and thermally stable compounds. There is no available research detailing the application of GC for the analysis of this compound. The suitability of GC would depend on the volatility and thermal stability of this compound or a suitable derivatized form.

Hyphenated techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying trace levels of compounds in complex matrices. While this technique is standard in modern pharmaceutical analysis, no specific LC-MS/MS methods for the detection and quantification of this compound have been described in the scientific literature.

Spectroscopic Techniques

Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of compounds. As with chromatographic techniques, specific applications to this compound are not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. However, no published studies present NMR spectroscopic data (such as ¹H or ¹³C chemical shifts and coupling constants) specifically for this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used for the structural characterization of molecules. They provide detailed information about the vibrational modes of functional groups, offering a molecular fingerprint that is unique to the compound being studied. In the context of this compound, a benzisoxazole derivative, these techniques are invaluable for confirming its identity and structural integrity.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies. For a compound with the structural complexity of this compound, which incorporates a benzisoxazole ring, a ketone group, and chlorinated aromatic rings, the IR spectrum would be expected to display a series of distinct absorption bands. Key vibrational modes would include C=O stretching from the ketone, C=N and C=C stretching from the aromatic and isoxazole (B147169) rings, C-O stretching, and C-Cl stretching. The precise position of these bands provides insight into the molecule's chemical environment. For instance, the C=O stretching frequency can be influenced by conjugation and neighboring atoms.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, and it is less susceptible to interference from water, making it suitable for analyzing aqueous samples. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic rings and the benzisoxazole core.

The combined use of IR and Raman spectroscopy provides a more complete vibrational analysis. For example, a vibration that is weak or inactive in the IR spectrum may produce a strong signal in the Raman spectrum, and vice versa. This complementarity is crucial for the unambiguous structural elucidation of complex pharmaceutical compounds like this compound.

Table 1: Hypothetical Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Ketone C=O Stretch 1680 - 1700 Medium
Benzisoxazole Ring C=N Stretch 1620 - 1650 Strong
Aromatic Rings C=C Stretch 1450 - 1600 Strong
Benzisoxazole Ring C-O Stretch 1200 - 1250 Medium
Aryl-Chloride C-Cl Stretch 700 - 850 Weak

Note: The data in this table is hypothetical and for illustrative purposes, based on characteristic frequencies for the respective functional groups.

Electroanalytical Methods

Electroanalytical methods are a category of analytical techniques that use the relationship between electrical quantities and chemical properties to determine the concentration of a substance in a solution. These methods are known for their high sensitivity, selectivity, and relatively low cost.

Voltammetry and its applications

Voltammetry is a primary electroanalytical technique where information about an analyte is derived by measuring the current as a function of an applied potential. wikipedia.org The method involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode. For a compound like this compound, the presence of electroactive functional groups, such as the ketone group, makes it a suitable candidate for voltammetric analysis. The ketone group can be electrochemically reduced, providing a basis for its detection and quantification.

Various voltammetric techniques could be applied to the analysis of this compound, including:

Cyclic Voltammetry (CV): This technique is often used to study the redox properties of a compound. By scanning the potential and observing the resulting current peaks, one can characterize the reduction and oxidation processes of this compound, determining its electrochemical reversibility and reduction potential.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. nih.gov They are capable of measuring very low concentrations of analytes, potentially down to trace levels. For this compound, DPV or SWV could be developed into a quantitative method for its determination in various matrices. The peak current in these techniques is directly proportional to the concentration of the analyte, allowing for the construction of a calibration curve.

The application of voltammetry to this compound research would enable the development of rapid and sensitive methods for its quantification in pharmaceutical formulations or research samples. The choice of working electrode (e.g., glassy carbon, mercury film) and supporting electrolyte would be critical parameters to optimize for achieving the best analytical performance.

Table 2: Illustrative Data from a Hypothetical DPV Analysis of this compound

This compound Concentration (µM) Peak Potential (V vs. Ag/AgCl) Peak Current (µA)
1.0 -0.85 0.52
2.5 -0.85 1.30
5.0 -0.86 2.61
7.5 -0.86 3.90

Note: The data in this table is hypothetical and for illustrative purposes.

Chemometrics and Data Analysis in Analytical Chemistry

Chemometrics involves the application of mathematical and statistical methods to chemical data. nih.govnih.gov In the context of this compound research, where analytical techniques like spectroscopy and chromatography can generate large and complex datasets, chemometrics is essential for extracting meaningful information, improving data quality, and building predictive models. frontiersin.orglongdom.org

When analyzing this compound using spectroscopic methods such as IR or Raman, chemometrics can be employed for several purposes. For instance, Principal Component Analysis (PCA) can be used to explore and visualize the variance within a set of spectra, which can help in identifying outliers or grouping samples based on their chemical similarity. This is particularly useful in quality control settings to ensure batch-to-batch consistency of a pharmaceutical product containing this compound.

For quantitative analysis, multivariate calibration methods like Partial Least Squares (PLS) regression are powerful tools. longdom.org PLS can build a model that correlates the spectral data with the concentration of this compound, even in the presence of interfering substances. This allows for the rapid and non-destructive quantification of the active ingredient in a complex matrix.

Chemometric techniques are also valuable in method development and optimization. Experimental design approaches can be used to efficiently determine the optimal conditions for an analytical method, such as the mobile phase composition in a chromatographic separation or the pH in a voltammetric analysis. By systematically varying multiple factors simultaneously, the number of experiments required can be significantly reduced while providing a comprehensive understanding of the analytical system.

Method Validation and Quality Control in Research Settings

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmuni.compharmaguideline.com It is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of data. tbzmed.ac.irwjarr.com For any analytical method developed for this compound, a thorough validation process must be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.com

The key parameters that must be evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control in a research setting involves the routine application of the validated method to ensure that it continues to perform as expected. This includes regularly running system suitability tests, analyzing quality control samples with known concentrations, and monitoring the performance of the analytical instrumentation.

Table 3: Representative Acceptance Criteria for Method Validation Parameters for a this compound Assay

Validation Parameter Acceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the nominal concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%

| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters. |

Note: The acceptance criteria in this table are typical for pharmaceutical assays and are for illustrative purposes.

Academic Drug Discovery and Development Advancements

Strategic Approaches in Lead Identification and Optimization

Information specifically detailing the strategic approaches employed in the lead identification and subsequent optimization phases for Clodoxopone was not found in the available search results. Typically, this stage involves high-throughput screening, structure-activity relationship (SAR) studies, and computational approaches to identify and refine compounds with desired therapeutic properties.

Translational Research Paradigms

Specific details regarding the translational research paradigms applied to this compound were not identified in the search results. Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings, often involving preclinical studies in relevant models and early-phase clinical investigations.

Interdisciplinary Research in this compound Development

Information specifically highlighting the interdisciplinary research efforts involved in the development of this compound was not found. Drug discovery and development are inherently interdisciplinary, requiring collaboration among chemists, biologists, pharmacologists, clinicians, and other experts.

Quantitative Systems Pharmacology (QSP) Modeling in Preclinical Research

Details on the application of Quantitative Systems Pharmacology (QSP) modeling in the preclinical research of this compound were not available in the search results. QSP modeling integrates data from various sources to create computational models that can simulate the interactions between a drug, the biological system, and the disease process, aiding in understanding efficacy and safety.

Innovation in Drug Discovery Platforms

Specific information regarding the utilization of innovative drug discovery platforms in the identification or development of this compound was not found. Innovation in this area can include advancements in screening technologies, assay development, automation, and data analysis platforms designed to accelerate the discovery process.

Research Challenges and Future Directions

Addressing Limitations in Current Research Methodologies

Current research methodologies in drug discovery and preclinical evaluation face several limitations that are relevant to the study of compounds like Clodoxopone. A critical issue is the irreproducibility of scientific research, with a significant portion of publications considered non-reproducible researchgate.net. This can hinder progress and lead to substantial financial losses researchgate.net. To address this, rigorous methodology is essential researchgate.net.

Another limitation is the reliance on traditional in vitro and in vivo models, which may not always accurately reflect human biology and disease complexity pharmafeatures.com. This limits the translational accuracy of preclinical findings pharmafeatures.com. Improving the reliability and reproducibility of experiments, including animal experiments, is crucial nih.gov. Thorough planning and well-designed experiments are necessary to avoid unnecessary use of resources and animals nih.gov.

Development of Advanced Preclinical Models

The limitations of traditional preclinical models have spurred innovation in developing more representative human tissue models pharmafeatures.com. Advanced biological and engineering tools are being used to create these models, aiming to enhance the predictive accuracy of preclinical studies pharmafeatures.com.

Significant advancements include the development of three-dimensional (3D) in vitro models, such as organ-on-chip technologies and organoids pharmafeatures.com. Human organ-on-chip systems are designed to replicate key features of human organs at the cellular and molecular levels, providing a more physiologically relevant environment for testing pharmafeatures.com. Organoids, miniaturized 3D versions of organs grown from stem cells, are particularly useful for modeling diseases with complex tissue architecture and studying organ-specific responses pharmafeatures.com. These models can incorporate disease-specific mutations and molecular alterations, offering greater precision pharmafeatures.com. Patient-derived xenografts (PDX) and genetically engineered mouse (GEM) models are also considered advanced preclinical models used for evaluating the efficacy of compounds cancer.gov.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of complex biological processes requires an integrative approach that combines data from multiple "omics" technologies azolifesciences.comnih.gov. Multi-omics integration involves combining data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics to provide a holistic view of biological systems azolifesciences.com. Each omics layer provides unique data that complements others, revealing the flow of biological information azolifesciences.com.

Single-omics approaches often provide only a simplified picture and fail to account for complex interactions and regulatory mechanisms azolifesciences.com. Integrating multi-omics data can uncover deeper insights into biological processes and highlight the interrelationships of biomolecules and their functions azolifesciences.com. This approach has the potential to facilitate the identification and development of personalized combination therapies and identify early biomarkers for disease risk azolifesciences.com. Challenges remain in data integration and interpretation, highlighting the need for advanced tools and methods azolifesciences.comnih.gov.

Ethical Considerations in Preclinical Research and Animal Model Reduction

Ethical considerations are paramount in preclinical research, particularly concerning the use of animal models researchgate.netnih.govsrce.hrjpmh.org. Growing awareness of animal sentience and the questioning of the direct translatability of animal data to humans have led to strong opposition to animal research among some scientists and the public nih.govjpmh.org.

Ethical committees have adopted the "four Rs" principles as a guide for decisions regarding animal experimentation: Reduction, Refinement, Replacement, and Responsibility nih.govjpmh.org. Reduction aims to decrease the number of animals used, while Replacement seeks to use alternative methods like in vitro or in silico techniques when possible nih.govscielo.br. Refinement focuses on minimizing pain and distress in animals used, and Responsibility involves justifying animal use and ensuring proper care and handling nih.govscielo.br. The irreproducibility of animal experiments also underscores the need for thorough planning and well-designed studies to avoid unnecessary animal use researchgate.netnih.gov. While complete elimination of animal models is not yet possible, further research is needed to develop robust alternatives nih.govjpmh.org.

Emerging Research Areas for this compound (e.g., Nanotechnology applications in research)

Emerging research areas, such as nanotechnology, could potentially offer new avenues for research involving compounds like this compound. Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale biolscigroup.us. In medicine, nanotechnology has opened possibilities for targeted drug delivery and imaging biolscigroup.usazonano.com. Nanoparticles can be designed to specifically target cells, delivering drugs directly and potentially minimizing side effects biolscigroup.us.

Nanomaterials are also being explored in regenerative medicine and tissue engineering azonano.com. The integration of nanotechnology in research methodologies could potentially enhance the delivery or study of this compound, although specific research in this area for this compound was not found in the provided results. The nano-bio interface is a rapidly evolving frontier, and understanding the interactions between nanomaterials and biological systems is a significant research interest mdpi.com.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during long-term stability studies?

  • Methodological Answer : Implement strict QC (Quality Control) protocols, including accelerated stability testing (40°C/75% RH) and forced degradation studies. Use multivariate analysis (PCA) to identify critical formulation variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.